Effusol

Catalog No.
S578089
CAS No.
73166-28-6
M.F
C17H16O2
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Effusol

CAS Number

73166-28-6

Product Name

Effusol

IUPAC Name

5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3

InChI Key

GEXAPRXWKRZPCK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O

Synonyms

5-Ethenyl-9,10-dihydro-1-methyl-2,7-phenanthrenediol; NSC 371300;

Canonical SMILES

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O

Antimicrobial activity

One of the most studied properties of Effusol is its potential as an antimicrobial agent. Studies have shown that Effusol exhibits activity against various pathogenic fungi and bacteria, including:

  • Zymoseptoria tritici: This fungus causes Septoria tritici blotch, a major wheat disease. Research suggests that Effusol could be a potential alternative to synthetic fungicides for controlling this disease [].
  • Other fungal and bacterial pathogens: Studies have also shown that Effusol exhibits activity against other fungal and bacterial pathogens, although further research is needed to determine its efficacy and safety in various applications [].

Plant growth promotion

Recent research has explored the effects of Effusol on plant growth. A study using the model plant Arabidopsis thaliana found that Effusol, at specific concentrations, promoted seedling growth and maintained optimal antioxidant defense systems []. This suggests that Effusol might have potential applications in promoting plant growth and stress tolerance, although further research is needed to understand the mechanisms behind this effect.

Other potential applications

While the research on Effusol is still in its early stages, its diverse properties suggest potential applications in other areas, including:

  • Anticancer properties: Some studies have shown that Effusol exhibits antitumor activity in vitro, but further research is needed to evaluate its potential in cancer treatment [].
  • Antioxidant activity: Effusol's potential to maintain antioxidant defense systems in plants suggests it might have applications in other areas where antioxidant activity is beneficial, such as food preservation or cosmetics.

Effusol, chemically known as 5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol, is a natural product derived from the marsh grass Juncus effusus. This compound belongs to the class of phenanthrenes, characterized by its unique structure that includes a fused three-ring system. Its molecular formula is C₁₇H₁₆O₂, with a molecular weight of approximately 252.313 g/mol. Effusol is notable for its potential biological activities and applications in various fields, including agriculture and medicine .

Studies suggest Effusol acts as a potent free radical scavenger [, ]. Free radicals are unstable molecules that can damage cells and contribute to various diseases. By neutralizing free radicals, Effusol may offer protection against oxidative stress.

Additionally, research indicates Effusol may play a role in protecting brain function. A study showed it could rescue Long-Term Potentiation (LTP) – a cellular process crucial for learning and memory – impaired by stress [].

Typical of phenanthrene derivatives. Notably, it can be synthesized through an intramolecular Ullmann reaction involving specific brominated precursors. This reaction facilitates the formation of the carbon-carbon bonds essential for constructing the phenanthrene skeleton. Additionally, effusol can participate in oxidation reactions where phenolic hydroxy groups are converted to carbonyl moieties, altering its biological activity and properties .

Effusol exhibits a range of biological activities. Research indicates that it possesses antiproliferative properties against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound has shown concentration-dependent effects on plant growth and development in model organisms like Arabidopsis thaliana, enhancing biomass while maintaining antioxidant defense mechanisms . Furthermore, effusol has demonstrated antibacterial and antiviral effects against several strains of bacteria and viruses .

The synthesis of effusol involves multiple steps:

  • Starting Material: The process typically begins with methyl 2-bromo-3-[2'-(6''-bromo-3''-methoxy-2-methylphenyl)ethyl]-5-methoxybenzoate.
  • Intramolecular Ullmann Reaction: This key step forms the core structure of effusol by creating carbon-carbon bonds.
  • Purification: Following synthesis, purification techniques such as silica gel chromatography are employed to isolate effusol from by-products and unreacted materials .

Effusol's diverse biological activities make it a candidate for various applications:

  • Agriculture: Potential use as a biopesticide or biostimulant due to its positive effects on plant growth and stress tolerance.
  • Pharmaceuticals: Its antiproliferative properties suggest possible applications in cancer treatment.
  • Environmental Science: Effusol's role in allelopathy may influence ecological interactions among plant species .

Studies have explored the interactions of effusol with various biological systems. For instance, it has been shown to affect polyamine metabolism in plants, which is crucial for growth and stress responses. Additionally, its interactions with bacterial strains indicate potential pathways for degradation and detoxification processes in environmental contexts .

Effusol shares structural similarities with several other compounds within the phenanthrene class. Here are some notable comparisons:

CompoundStructure FeaturesBiological ActivityUnique Aspects
JuncusolSimilar phenanthrene structureAntiproliferative, antioxidantHigher toxicity in some studies
9-HydroxyphenanthreneHydroxy group at C-9Anticancer activityLess studied than effusol
1-MethylphenanthreneMethyl substitution at C-1Moderate antibacterial propertiesMore lipophilic than effusol

Effusol stands out due to its specific functional groups that enhance its biological activity while maintaining a favorable profile for agricultural applications .

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

252.115029749 g/mol

Monoisotopic Mass

252.115029749 g/mol

Heavy Atom Count

19

UNII

S436Y000RU

Other CAS

73166-28-6

Wikipedia

2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl-

Dates

Modify: 2023-08-15

Gerardiins A-L and Structurally Related Phenanthrenes from the Halophyte Plant

Dóra Stefkó, Norbert Kúsz, Anita Barta, Zoltán Kele, László Bakacsy, Ágnes Szepesi, Csilla Fazakas, Imola Wilhelm, István A Krizbai, Judit Hohmann, Andrea Vasas
PMID: 33054206   DOI: 10.1021/acs.jnatprod.0c00631

Abstract

Species in the Juncaceae accumulate different types of secondary metabolites, among them phenanthrenes and 9,10-dihydrophenanthrenes in substantial amounts. These compounds have chemotaxonomic significance and also possess interesting pharmacological activities. The present study has focused on the isolation, structure determination, and pharmacological investigation of phenanthrenes from
. Twenty-six compounds, including 23 phenanthrenes, have been isolated from a methanol extract of this plant. Twelve compounds, the phenanthrenes gerardiins A-L (
-
), were obtained as new natural products. Eleven phenanthrenes [effusol (
), dehydroeffusol (
), effususin A (
), compressin A, 7-hydroxy-2-methoxy-1-methyl-5-vinyl-9,10-dihydrophenanthrene, juncusol, 2-hydroxy-7-hydroxymethyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene, 2,7-dihydroxy-5-formyl-1-methyl-9,10-dihydrophenanthrene, effususol A, 2,7-dihydroxy-5-hydroxymethyl-1-methyl-9,10-dihydrophenanthrene, and jinflexin C], 1-
-
-coumaroyl-3-
-feruloyl-glycerol, and the flavones apigenin and luteolin were isolated for the first time from this plant. The cytotoxicity of the 23 isolated phenanthrenes in both mouse (4T1) and human (MDA-MB-231) triple-negative breast cancer cells and in a nontumor (D3, human cerebral microvascular endothelial) cell line was tested using an MTT viability assay. The results obtained showed that the dimeric compounds gerardiins I (
), J (
), K (
), and L (
), derived biogenetically from effusol and dehydroeffusol, were cytotoxic to both tumor and nontumor cell lines, while the monomeric compounds exerted no or very low cytotoxicity. Impedance measurements were consistent with the results of the MTT assays performed.


Biocontrol activity of effusol from the extremophile plant, Juncus maritimus, against the wheat pathogen Zymoseptoria tritici

Ramla Sahli, Céline Rivière, Ali Siah, Abderrazak Smaoui, Jennifer Samaillie, Thierry Hennebelle, Vincent Roumy, Riadh Ksouri, Patrice Halama, Sevser Sahpaz
PMID: 28484977   DOI: 10.1007/s11356-017-9043-0

Abstract

Zymoseptoria tritici, responsible for Septoria tritici blotch, is the most important pathogen of wheat. The control of this parasite relies mainly on synthetic fungicides, but their use is increasingly controversial and searching for alternative management strategies is encouraged. In this context, the biocontrol potential of crude methanolic extracts of eight extremophile plant species from Tunisia, including three xerophytes and five halophytes, against Z. tritici was assessed. Only the extract of Juncus maritimus rhizomes showed significant in vitro antifungal activity. In extremophile plants, the production of secondary metabolites is often influenced by abiotic conditions. Thus, we collected several samples of J. maritimus rhizomes at different vegetative stages, at different periods, and from different substrates to compare their antifungal activities. Our results suggest that the plant environment, especially the substrate of the soil, should be taken into account to identify great sources of natural antifungal products. From the most active sample, a 9,10-dehydrophenanthrene derivative, effusol, absent from other J. maritimus rhizomes extracts, was purified. This product showed a strong antifungal activity against the pathogen, with a minimal inhibitory concentration of 19 μg mL
and an half-maximal inhibitory concentration of 9.98 μg mL
. This phenanthrene derivative could be a promising biocontrol molecule against Z. tritici.


Antiproliferative Phenanthrenes from

Csaba Bús, Norbert Kúsz, Annamária Kincses, Nikoletta Szemerédi, Gabriella Spengler, László Bakacsy, Dragica Purger, Róbert Berkecz, Judit Hohmann, Attila Hunyadi, Andrea Vasas
PMID: 33348712   DOI: 10.3390/molecules25245983

Abstract

The occurrence of phenanthrenes is limited in nature, with such compounds identified only in some plant families. Phenanthrenes were described to have a wide range of pharmacological activities, and numerous research programs have targeted semisynthetic derivatives of the phenanthrene skeleton. The aims of this study were the phytochemical investigation of
, focusing on the isolation of phenanthrenes, and the preparation of semisynthetic derivatives of the isolated compounds. From the methanolic extract of
, three phenanthrenes (juncusol, effusol, and 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene) were isolated. Juncusol and effusol were transformed by hypervalent iodine(III) reagent, using a diversity-oriented approach. Four racemic semisynthetic compounds possessing an alkyl-substituted
-quinol ring (
-
) were produced. Isolation and purification of the compounds were carried out by different chromatographic techniques, and their structures were elucidated by means of 1D and 2D NMR, and HRMS spectroscopic methods. The isolated secondary metabolites and their semisynthetic analogues were tested on seven human tumor cell lines (A2780, A2780cis, KCR, MCF-7, HeLa, HTB-26, and T47D) and on one normal cell line (MRC-5), using the MTT assay. The effusol derivative
, substituted with two methoxy groups, showed promising antiproliferative activity on MCF-7, T47D, and A2780 cell lines with IC
values of 5.8, 7.0, and 8.6 µM, respectively.


CA1 LTP Attenuated by Corticosterone is Canceled by Effusol via Rescuing Intracellular Zn

Haruna Tamano, Yuichi Sato, Mako Takiguchi, Taku Murakami, Toshiyuki Fukuda, Hirokazu Kawagishi, Miki Suzuki, Atsushi Takeda
PMID: 31147851   DOI: 10.1007/s10571-019-00693-5

Abstract

Exposure to corticosterone attenuates hippocampal CA1 long-term potentiation (LTP) via intracellular Zn
dysregulation. Here we report that effusol, a phenanthrene isolated from Chinese medicine Juncus effusus, rescues CA1 LTP attenuated by corticosterone. In vivo microdialysis experiment indicated that both increases in extracellular glutamate induced under perfusion with corticosterone and high K
are suppressed in the hippocampus by co-perfusion with effusol. Because corticosterone and high K
also increase extracellular Zn
level, followed by intracellular Zn
dysregulation, the effect of effusol on both the increases was examined in brain slice experiments. Effusol did not suppress increase in extracellular Zn
in the hippocampal CA1 of brain slices bathed in corticosterone, but suppressed increase in intracellular Zn
, which may be linked with suppressing the increase in extracellular glutamate in vivo. In vivo CA1 LTP was attenuated under perfusion with corticosterone prior to LTP induction, while the attenuation was rescued by co-perfusion with effusol, suggesting that the rescuing effect of effusol is due to suppressing the increase in intracellular Zn
in CA1 pyramidal cells. The present study indicates that CA1 LTP attenuated by corticosterone is canceled by effusol, which rescues intracellular Zn
dysregulation via suppressing extracellular glutamate accumulation. It is likely that effusol defends the hippocampal function against stress-induced cognitive decline.


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